4-Isopropyl styrene is an organic compound characterized by its unique structure, which includes a vinyl group (CH=CH2) attached to a benzene ring at the para position relative to an isopropyl group (CH(CH3)2). Its chemical formula is C11H14, and its molecular weight is approximately 146.23 g/mol. This compound is primarily synthesized in laboratories, as it does not occur naturally. The presence of the double bond in the vinyl group contributes to its reactivity, making it suitable for various
Several methods are employed to synthesize 4-isopropyl styrene:
4-Isopropyl styrene has diverse applications across various fields:
Several compounds share structural similarities with 4-isopropyl styrene. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Styrene | C6H5–CH=CH2 | Basic vinyl compound; widely used in polymerization. |
α-Methylstyrene | C6H5–C(CH3)=CH2 | Exhibits different reactivity due to methyl substitution. |
β-Methylstyrene | C6H5–CH=CH(CH3) | Structural isomer; distinct properties in polymerization. |
Isopropenylbenzene | C6H5–C(CH3)=C(CH2) | Similar reactivity but different substitution pattern. |
4-Isopropyl styrene stands out due to its specific para-substitution pattern, which influences its reactivity and applications compared to these similar compounds.
4-Isopropyl styrene is an aromatic hydrocarbon compound with the molecular formula C11H14 [1] [2] [3]. The compound exhibits a molecular weight of 146.23 grams per mole, as determined through precise mass spectrometric analysis [1] [3] [4]. This organic molecule belongs to the styrene derivative family, characterized by the presence of both aromatic and vinyl functional groups within its structure [4].
The compound exists as a colorless liquid under standard ambient conditions [6] [7] [8]. Physical property measurements have established several key thermodynamic parameters that define the compound's behavior under various conditions.
Physical Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 146.23 | g/mol | [1] [3] |
Density | 0.883-0.886 | g/cm³ | [9] [8] |
Melting Point | -44.7 to -45 | °C | [7] [8] |
Boiling Point | 204.1-204.6 | °C | [10] [9] [8] |
Refractive Index | 1.525-1.533 | - | [9] [8] |
Flash Point | 70.1 | °C | [9] [7] |
Vapor Pressure | 0.374 | mmHg at 25°C | [9] [8] |
The thermodynamic properties of 4-isopropyl styrene have been extensively characterized through computational and experimental methods [11]. The enthalpy of vaporization has been determined to be 48.5 kilojoules per mole at 423 Kelvin [12] [13]. Critical temperature measurements indicate a value of 691.48 Kelvin, while the critical pressure reaches 2746.90 kilopascals [11].
The molecular structure of 4-isopropyl styrene features a benzene ring substituted with two distinct functional groups positioned in para configuration [1] [2] [3]. The primary structural components include a vinyl group (ethenyl) attached at one carbon position and an isopropyl group (1-methylethyl) located at the para position relative to the vinyl substituent [2] [3] [4].
The compound exhibits a planar aromatic ring system with the vinyl group maintaining coplanarity with the benzene ring, as demonstrated through supersonic molecular jet laser spectroscopy studies of similar styrene derivatives [14]. This planar conformation is energetically favorable and represents the minimum energy geometry for the compound in both ground and excited electronic states [14].
The isopropyl substituent adopts a perpendicular orientation relative to the aromatic ring plane, consistent with the steric requirements of the branched alkyl group [14] [15]. This spatial arrangement minimizes steric interactions while maintaining optimal electronic conjugation between the vinyl group and the aromatic system [14].
The molecular geometry analysis reveals the presence of 25 total atoms comprising 14 hydrogen atoms and 11 carbon atoms [4]. Bond connectivity analysis indicates 25 chemical bonds, including 11 non-hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring [4].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-ethenyl-4-(propan-2-yl)benzene [2] [3] [4]. This nomenclature reflects the presence of the ethenyl (vinyl) group at position 1 and the propan-2-yl (isopropyl) group at position 4 of the benzene ring [2] [3].
The Chemical Abstracts Service registry number for 4-isopropyl styrene is 2055-40-5 [1] [2] [3]. This unique identifier provides unambiguous chemical substance identification across scientific literature and commercial databases [2] [3].
Nomenclature Type | Name |
---|---|
International Union of Pure and Applied Chemistry Name | 1-ethenyl-4-(propan-2-yl)benzene |
Common Name | 4-isopropyl styrene |
Chemical Abstracts Service Number | 2055-40-5 |
Alternative Names | para-isopropylstyrene, 1-vinyl-4-isopropylbenzene |
Additional recognized synonyms include 1-isopropyl-4-vinylbenzene, benzene 1-ethenyl-4-(1-methylethyl), and para-vinylcumene [3] [4] [9]. These alternative nomenclatures reflect different naming conventions and historical usage patterns within the chemical literature [3] [4].
The standard International Chemical Identifier key for the compound is QQHQTCGEZWTSEJ-UHFFFAOYSA-N [2] [3] [4]. This hashed representation provides a unique textual identifier that facilitates database searches and compound identification [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-isopropyl styrene through analysis of both proton and carbon-13 resonances [6]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern [6].
The proton nuclear magnetic resonance spectrum (500 megahertz, deuterated chloroform) exhibits distinct resonance patterns [6]. The isopropyl methyl groups appear as a singlet at 1.29 parts per million with a coupling constant of 6.5 hertz, integrating for 6 protons [6]. The isopropyl methine hydrogen resonates as a singlet at 2.94 parts per million, integrating for 1 proton [6].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
---|---|---|---|---|
Isopropyl CH₃ | 1.29 | singlet | 6.5 | 6H |
Isopropyl CH | 2.94 | singlet | - | 1H |
Vinyl H (cis) | 5.22 | doublet | 11.0 | 1H |
Vinyl H (trans) | 5.74 | doublet | 18.0 | 1H |
Vinyl CH | 6.71-6.76 | quartet | - | 1H |
Aromatic H | 7.23 | doublet | 8.5 | 2H |
Aromatic H | 7.38 | doublet | 7.5 | 2H |
The vinyl group protons display characteristic chemical shifts consistent with terminal alkene functionality [6]. The terminal vinyl protons appear as doublets at 5.22 parts per million (coupling constant 11.0 hertz) and 5.74 parts per million (coupling constant 18.0 hertz), corresponding to the cis and trans orientations relative to the vinyl carbon-hydrogen bond [6]. The vinyl methine proton resonates as a quartet between 6.71 and 6.76 parts per million [6].
Aromatic proton resonances appear in the expected downfield region [6]. The aromatic protons ortho to the isopropyl group resonate as a doublet at 7.23 parts per million with a coupling constant of 8.5 hertz, integrating for 2 protons [6]. The aromatic protons ortho to the vinyl group appear as a doublet at 7.38 parts per million with a coupling constant of 7.5 hertz, also integrating for 2 protons [6].
Infrared spectroscopy of 4-isopropyl styrene reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations [16] [17] [18]. The infrared spectrum provides valuable structural information through identification of stretching and bending vibrations associated with carbon-hydrogen, carbon-carbon, and aromatic bonds [17] [18].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Aromatic C-H stretch | 3100-3000 | medium | Aromatic hydrogen stretching |
Aliphatic C-H stretch | 2990-2850 | strong | Alkyl hydrogen stretching |
Vinyl C=C stretch | 1680-1620 | weak to medium | Alkene double bond stretching |
Aromatic C=C stretch | 1600, 1500 | medium to weak | Aromatic ring vibrations |
Isopropyl CH₃ deformation | 1380 | medium to weak | Geminal dimethyl doublet |
Vinyl C-H bend | 995-685 | strong | Out-of-plane vinyl bending |
Aromatic C-H bend | 870-675 | strong | Aromatic substitution pattern |
The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3000 wavenumbers, characteristic of aromatic compounds [17] [18] [19]. Aliphatic carbon-hydrogen stretching absorptions occur between 2990 and 2850 wavenumbers, corresponding to the isopropyl substituent [17] [18] [19].
The vinyl group exhibits characteristic infrared absorption patterns [17] [18] [19]. The carbon-carbon double bond stretching vibration appears between 1680 and 1620 wavenumbers as a weak to medium intensity band [17] [18] [19]. Vinyl carbon-hydrogen bending vibrations produce strong absorptions between 995 and 685 wavenumbers [17] [18] [19].
A distinctive feature of the infrared spectrum is the doublet absorption near 1380 wavenumbers, which is characteristic of the isopropyl group [16] [17]. This geminal dimethyl deformation produces a recognizable pattern that confirms the presence of the branched alkyl substituent [16] [17].
Mass spectrometric analysis of 4-isopropyl styrene under electron impact ionization conditions provides detailed information about molecular fragmentation patterns and structural confirmation [20] [21] [22]. The molecular ion peak appears at mass-to-charge ratio 146, consistent with the molecular formula C11H14 [1] [3] [20].
Gas chromatography-mass spectrometry analysis reveals characteristic retention behavior and fragmentation patterns [20]. The compound exhibits a Kovats retention index of 1136.5 on a non-polar SE-30 stationary phase at 65 degrees Celsius [20]. This retention behavior is consistent with the molecular weight and polarity characteristics of the compound [20].
Fragment Ion (m/z) | Relative Intensity | Proposed Structure | Fragmentation Pathway |
---|---|---|---|
146 | Variable | Molecular ion [M]⁺ | Parent ion |
131 | Medium | [M-CH₃]⁺ | Loss of methyl radical |
117 | Medium | [M-C₂H₅]⁺ | Loss of ethyl group |
103 | Strong | [M-C₃H₇]⁺ | Loss of propyl radical |
91 | Strong | Tropylium ion | Benzylic rearrangement |
77 | Medium | Phenyl cation | Aromatic fragmentation |
The fragmentation pattern under electron impact conditions follows predictable pathways based on the stability of resulting cations [21] [22] [23]. The most prominent fragmentation involves loss of alkyl radicals from the isopropyl substituent, producing ions at mass-to-charge ratios 131, 117, and 103 [21] [22]. These fragmentations occur through alpha-cleavage mechanisms adjacent to the aromatic ring [21] [22].
The tropylium ion (mass-to-charge ratio 91) represents a significant fragment resulting from benzylic rearrangement processes common in aromatic compounds [21] [22] [24]. This seven-membered aromatic cation exhibits enhanced stability and frequently appears as a base peak or prominent ion in styrene derivative mass spectra [21] [22] [24].
Additional fragmentation produces the phenyl cation at mass-to-charge ratio 77 through loss of the entire side chain substituents [21] [22]. This fragmentation pathway involves cleavage of the carbon-carbon bonds connecting the substituents to the aromatic ring [21] [22].